molecular formula C15H14N2 B13879122 2,6-Dimethyl-1-phenylbenzimidazole

2,6-Dimethyl-1-phenylbenzimidazole

Cat. No.: B13879122
M. Wt: 222.28 g/mol
InChI Key: DCBIIPCADZFYFR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually carried out under mild conditions, often in a solvent mixture, and yields the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microdroplet synthesis techniques has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2,6-Dimethyl-1-phenylbenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Comparison: 2,6-Dimethyl-1-phenylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,5-Dimethylbenzimidazole, it has different steric and electronic effects, influencing its reactivity and interaction with biological targets . The presence of the phenyl group at the 1-position further enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,6-dimethyl-1-phenylbenzimidazole

InChI

InChI=1S/C15H14N2/c1-11-8-9-14-15(10-11)17(12(2)16-14)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DCBIIPCADZFYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C

Origin of Product

United States

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